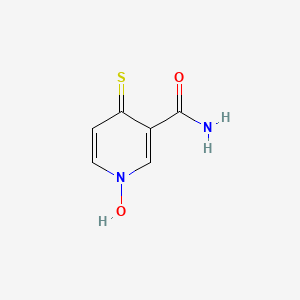
1-Hydroxy-4-sulfanylidene-1,4-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-4-sulfanylidene-pyridine-3-carboxamide is a heterocyclic compound with a pyridine ring structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a pyridine ring substituted with a hydroxyl group, a sulfanylidene group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-hydroxy-4-sulfanylidene-pyridine-3-carboxamide typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the hydroxyl, sulfanylidene, and carboxamide groups. One common method involves the use of pyridine-3-carboxylic acid as a starting material, which undergoes a series of reactions to introduce the desired functional groups. The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of 1-hydroxy-4-sulfanylidene-pyridine-3-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to obtain the compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-4-sulfanylidene-pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfanylidene group can be reduced to form thiol derivatives.
Substitution: The hydroxyl and sulfanylidene groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce thiol derivatives.
Scientific Research Applications
1-Hydroxy-4-sulfanylidene-pyridine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-hydroxy-4-sulfanylidene-pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanylidene groups play a crucial role in its reactivity and binding to target molecules. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Pyridine-3-carboxamide: Shares the pyridine ring and carboxamide group but lacks the hydroxyl and sulfanylidene groups.
4-Hydroxy-2-pyridinone: Contains a hydroxyl group and a pyridine ring but differs in the position and type of substituents.
2-Mercaptopyridine: Contains a sulfanylidene group and a pyridine ring but lacks the hydroxyl and carboxamide groups.
Uniqueness: 1-Hydroxy-4-sulfanylidene-pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Properties
CAS No. |
89640-69-7 |
|---|---|
Molecular Formula |
C6H6N2O2S |
Molecular Weight |
170.19 g/mol |
IUPAC Name |
1-hydroxy-4-sulfanylidenepyridine-3-carboxamide |
InChI |
InChI=1S/C6H6N2O2S/c7-6(9)4-3-8(10)2-1-5(4)11/h1-3,10H,(H2,7,9) |
InChI Key |
LKXGRJXNPZNOKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C(C1=S)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


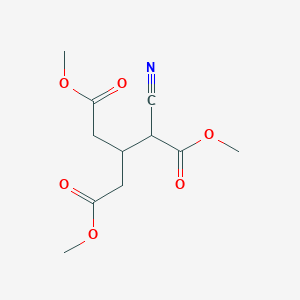
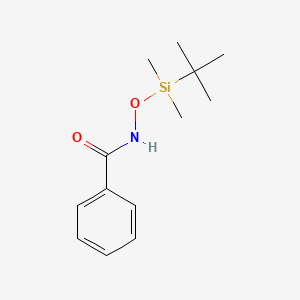


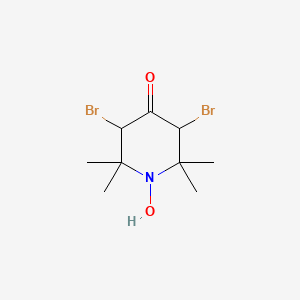
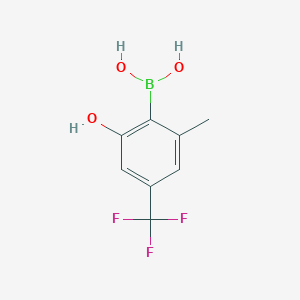
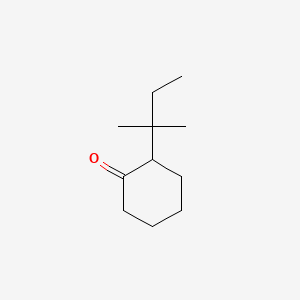

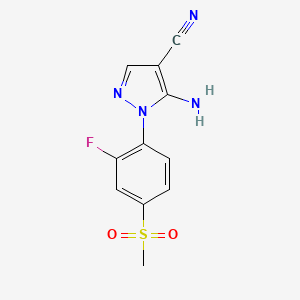

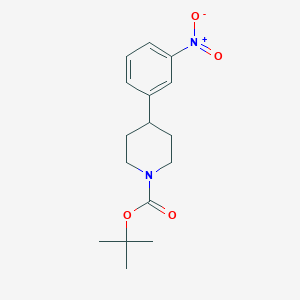
![Benzoic acid, 4-[[(1,3,4-thiadiazol-2-ylamino)carbonyl]amino]-, ethyl ester](/img/structure/B14008666.png)

![n,n'-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B14008675.png)
